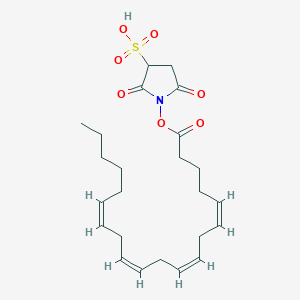
Sulfo-succinimidyl arachidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-succinimidyl arachidic acid is a compound with a molecular weight of 481.61 . Its IUPAC name is 1-[(5Z,8Z,11Z,14Z)-5,8,11,14-icosatetraenoyloxy]-2,5-dioxo-3-pyrrolidinesulfonic acid .
Synthesis Analysis
The synthesis of arachidonic acid, a related compound, was reported in 1961 . The positions of the four double bonds were defined at 5,8,11,14 of the 20-carbon chain .Molecular Structure Analysis
The InChI code for this compound is 1S/C24H35NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)32-25-22(26)20-21(24(25)28)33(29,30)31/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3,(H,29,30,31)/b7-6-,10-9-,13-12-,16-15- .Physical And Chemical Properties Analysis
This compound is a white powder . It should be stored at temperatures between 0 - 8°C . The compound is sensitive to air moisture and water traces in solvents .Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Sulfo-succinimidyl arachidic acid is a biochemical compound used in proteomics research . .
Biochemical Pathways
Arachidic acid is a very long-chain saturated fatty acid (VLCSFA) and is a minor constituent of various nuts and oils . It is a precursor to eicosanoids, long-chain fatty acids that possess anti-inflammatory and anti-clotting properties .
Pharmacokinetics
The compound’s solubility and stability may be influenced by its storage temperature, which is recommended to be between 0-8°c .
Result of Action
The arachidonic acid component of the compound is known to have various bioactive effects, including inflammation response to pathogens, wound healing, and mood and energy balance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at low temperatures (0-8°C) . .
Analyse Biochimique
Biochemical Properties
It is known that Sulfo-succinimidyl esters of long-chain fatty acids can inhibit fatty acid translocase (FAT/CD36)-mediated cellular fatty acid uptake . This suggests that Sulfo-succinimidyl arachidic acid may interact with enzymes and proteins involved in fatty acid transport.
Cellular Effects
Sulfo-succinimidyl esters of long-chain fatty acids, such as this compound, have been found to inhibit the uptake of long-chain fatty acids into various cell types, including rat adipocytes, type II pneumocytes, and cardiac myocytes . This indicates that this compound may influence cell function by modulating fatty acid transport and metabolism.
Molecular Mechanism
It is known that Sulfo-succinimidyl esters can specifically bind to the 88 kDa plasmalemmal fatty acid transporter FAT, a rat homologue of human CD36, resulting in an arrest of the transport function of this protein . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and potential inhibition of enzyme activity.
Temporal Effects in Laboratory Settings
It is known that Sulfo-succinimidyl esters of long-chain fatty acids can inhibit fatty acid uptake into cells , suggesting that this compound may have similar effects over time.
Metabolic Pathways
This compound is likely involved in the metabolic pathways of fatty acids, given that Sulfo-succinimidyl esters of long-chain fatty acids can inhibit fatty acid translocase (FAT/CD36)-mediated cellular fatty acid uptake
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via fatty acid transporters, given that Sulfo-succinimidyl esters of long-chain fatty acids can inhibit fatty acid translocase (FAT/CD36)-mediated cellular fatty acid uptake .
Propriétés
IUPAC Name |
1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)32-25-22(26)20-21(24(25)28)33(29,30)31/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3,(H,29,30,31)/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCZUXHPKJRLNX-DOFZRALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


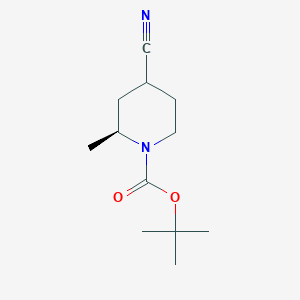

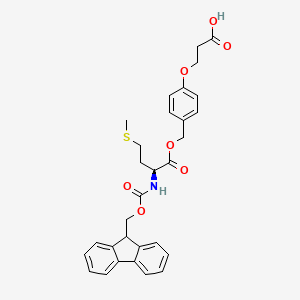




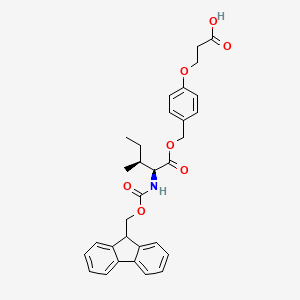

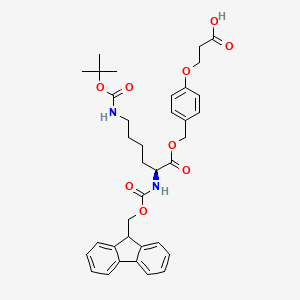
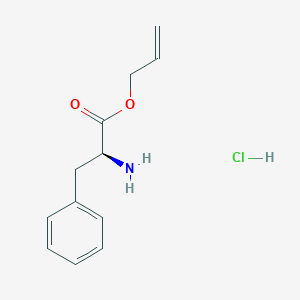

![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)